N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
CAS No.: 902255-10-1
Cat. No.: VC21400622
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902255-10-1 |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5g/mol |
| IUPAC Name | N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
| Standard InChI | InChI=1S/C22H22N4O4S/c1-14-8-4-7-11-19(14)30-13-12-25-18-10-6-5-9-17(18)22(20(25)29)26(16(3)28)24-21(31-22)23-15(2)27/h4-11H,12-13H2,1-3H3,(H,23,24,27) |
| Standard InChI Key | NIJWJHLDYJEOAV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
| Canonical SMILES | CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Introduction
N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a complex organic compound with a molecular formula of C22H22N4O4S and a molecular weight of 438.5 g/mol . This compound features a spiro structure that combines both thiadiazole and indole moieties, which are known for their diverse biological activities. The compound's unique structural properties make it a subject of interest in various scientific research applications.
Synthesis and Chemical Reactions
The synthesis of N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide typically involves multi-step reactions that build the intricate structure from simpler starting materials. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques such as chromatography may be employed for purification of intermediates and final products.
Biological Activities
While specific biological activities of N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide have not been extensively documented, compounds with similar structures are known to exhibit pharmacological activities including anti-inflammatory and anticancer properties. Further studies are needed to clarify the specific pathways involved.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume